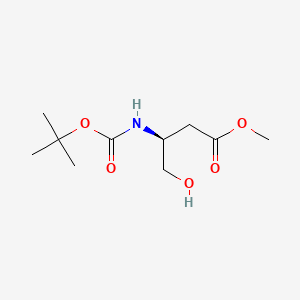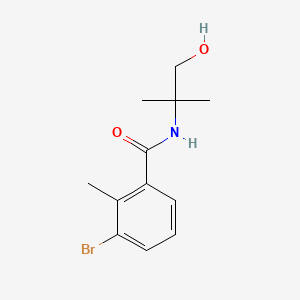
3-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide (3-BrN-HDE-MBA) is a small molecule with a molecular weight of 280.29 g/mol. It has been studied for its potential applications in organic synthesis, scientific research, and drug development. The aim of
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 3-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide involves the introduction of a bromine atom and a hydroxyl group onto a benzene ring, followed by the addition of an amide functional group. The synthesis will be carried out in a stepwise manner, with each step being optimized for yield and purity.
Starting Materials
2-methylbenzoic acid, 2-bromo-2-methylpropane, sodium hydroxide, thionyl chloride, N,N-dimethylformamide, N,N-diisopropylethylamine, hydroxylamine hydrochloride, triethylamine, acetic anhydride, ammonium chloride
Reaction
Step 1: 2-methylbenzoic acid is converted to its acid chloride using thionyl chloride and then treated with N,N-dimethylformamide and N,N-diisopropylethylamine to produce 2-methyl-N,N-dimethylbenzamide., Step 2: 2-bromo-2-methylpropane is reacted with sodium hydroxide to produce 2-methyl-2-propoxide., Step 3: The propoxide is then reacted with 2-methyl-N,N-dimethylbenzamide to produce 3-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide., Step 4: Hydroxylamine hydrochloride is reacted with triethylamine to produce triethylamine hydrochloride and free hydroxylamine. The hydroxylamine is then reacted with acetic anhydride to produce N-acetylhydroxylamine., Step 5: N-acetylhydroxylamine is reacted with 3-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide to produce the final product, 3-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide and acetic acid., Step 6: The product is purified using recrystallization and characterized using various spectroscopic techniques.
Wirkmechanismus
The mechanism of action of 3-BrN-HDE-MBA is not yet fully understood. However, it is believed that the molecule binds to certain receptors in the body, which then triggers a cascade of biochemical reactions that lead to the desired effects. Additionally, 3-BrN-HDE-MBA has been shown to interact with certain enzymes, which may be responsible for its effects.
Biochemische Und Physiologische Effekte
3-BrN-HDE-MBA has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of protein kinase C (PKC), which is involved in the regulation of various cellular processes such as cell growth and differentiation. Additionally, 3-BrN-HDE-MBA has been shown to act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. Furthermore, 3-BrN-HDE-MBA has been shown to have anti-inflammatory and analgesic effects, as well as anti-cancer and anti-viral effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-BrN-HDE-MBA has several advantages for use in laboratory experiments. It is a small molecule with a low molecular weight, which makes it easy to synthesize and handle. Additionally, it is a relatively stable compound, which makes it suitable for use in long-term experiments. Furthermore, it is relatively non-toxic, which makes it safe to use in laboratory experiments.
However, there are also some limitations to the use of 3-BrN-HDE-MBA in laboratory experiments. One of the major limitations is the lack of detailed knowledge about the mechanism of action of the molecule, which makes it difficult to use in targeted experiments. Additionally, 3-BrN-HDE-MBA is not very water-soluble, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3-BrN-HDE-MBA. One potential direction is the use of the molecule in drug development, as it has been shown to have a variety of biochemical and physiological effects. Additionally, 3-BrN-HDE-MBA could be used in the synthesis of other compounds, as it has been used as a building block for the synthesis of various other compounds. Furthermore, 3-BrN-HDE-MBA could be used in the development of new catalysts or reagents, as it has been studied
Wissenschaftliche Forschungsanwendungen
3-BrN-HDE-MBA has been studied for its potential applications in scientific research. It has been used as a substrate for the synthesis of various compounds, such as 3-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide-N-oxide, which has been studied for its potential applications in drug development. Additionally, 3-BrN-HDE-MBA has been used as a building block for the synthesis of various other compounds, such as 3-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamides, which have been studied for their potential applications in medicinal chemistry.
Eigenschaften
IUPAC Name |
3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-8-9(5-4-6-10(8)13)11(16)14-12(2,3)7-15/h4-6,15H,7H2,1-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFUUIWCCMFTPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)NC(C)(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7R,8S,9S,10S)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol 7,8,9,10-Tetraace](/img/no-structure.png)
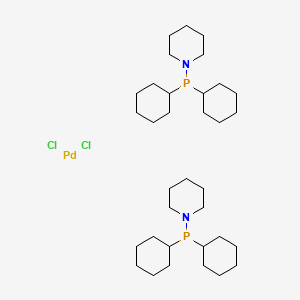
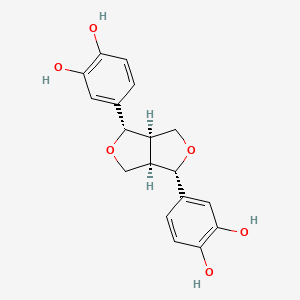
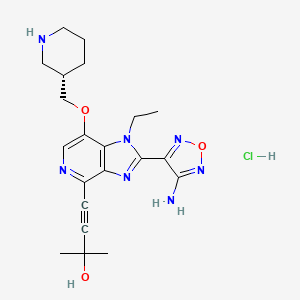
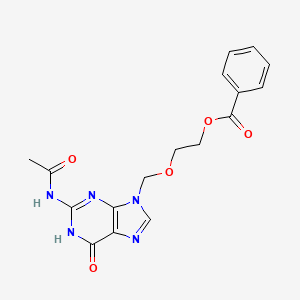
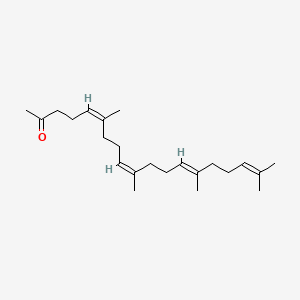

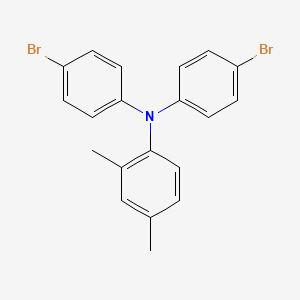
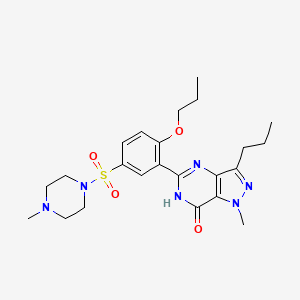
![2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-6,6,12,12-tetraoctylindeno[1,2-b]fluorene](/img/structure/B565870.png)
